Tributylstannyl 4-methylbenzenesulfonate
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Overview
Description
Tributylstannyl 4-methylbenzenesulfonate is an organotin compound with the molecular formula C19H34O3SSn. It is a derivative of tributyltin, which is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributylstannyl 4-methylbenzenesulfonate typically involves the reaction of tributyltin hydride with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Bu3SnH+TsCl→Bu3SnOTs+HCl
where Bu represents the butyl group and Ts represents the tosyl group (4-methylbenzenesulfonyl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributylstannyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Transmetalation: It can undergo transmetalation reactions with other metal halides, forming new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as alkoxides, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and halogens.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted organotin compounds, while oxidation reactions can produce tin oxides .
Scientific Research Applications
Tributylstannyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in studies involving the interaction of organotin compounds with biological systems, including their potential as anticancer agents.
Material Science: It is used in the preparation of organotin polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tributylstannyl 4-methylbenzenesulfonate involves its ability to form stable complexes with various substrates. The tin center can coordinate with different ligands, facilitating various chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributylstannyl 4-methylbenzenesulfonate include:
Tributyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin Hydride: Used in similar synthetic applications but lacks the sulfonate group.
Tributyltin Acetate: Similar in structure but with an acetate group instead of a sulfonate group.
Uniqueness
This compound is unique due to its combination of the tributyltin moiety with the 4-methylbenzenesulfonate group. This combination imparts specific reactivity and stability, making it valuable in various chemical and biological applications .
Properties
CAS No. |
4756-52-9 |
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Molecular Formula |
C19H34O3SSn |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
tributylstannyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-3-4-2;/h2-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
YIJDXAZCJBCTKI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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